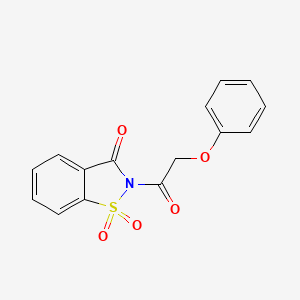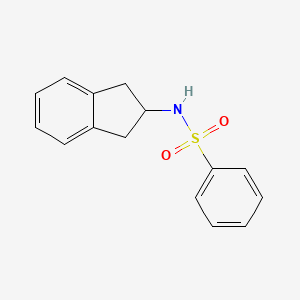![molecular formula C27H21N5O B4924273 3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine](/img/structure/B4924273.png)
3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes furan, pyrazole, and pyridine rings, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine typically involves multi-step reactions. One common method involves the condensation of furan derivatives with hydrazine to form the dihydropyrazole ring, followed by further reactions to introduce the phenyl and pyridine groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles .
Scientific Research Applications
3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole are structurally similar.
Pyridine Derivatives: Compounds like nicotinamide and picoline contain the pyridine ring.
Uniqueness
What sets 3-[4-[5-(Furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine apart is its combination of three different heterocyclic rings in a single molecule. This unique structure contributes to its diverse chemical reactivity and wide range of applications in scientific research .
Properties
IUPAC Name |
3-[4-[5-(furan-2-yl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1-phenylpyrazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O/c1-3-10-21(11-4-1)31-19-23(27(30-31)20-9-7-15-28-18-20)25-17-24(26-14-8-16-33-26)29-32(25)22-12-5-2-6-13-22/h1-16,18-19,25H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSKPFLFCFUDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C3=CC=CC=C3)C4=CN(N=C4C5=CN=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)thio]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B4924201.png)

![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B4924210.png)
methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4924223.png)
![3-[1-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperidin-4-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B4924236.png)
![1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B4924248.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4924253.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 3-phenylpropanoate](/img/structure/B4924264.png)
![N-[(E)-3-[4-(diaminomethylideneamino)sulfonylanilino]-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B4924275.png)
![(E)-3-(2-methyl-4-nitroanilino)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4924281.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4924285.png)
![10-(diphenylmethylene)-4-(3-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4924292.png)
![4-({2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4924297.png)
